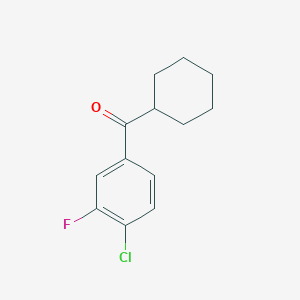

4-Chloro-3-fluorophenyl cyclohexyl ketone

説明

4-Chloro-3-fluorophenyl cyclohexyl ketone is a chemical compound with the molecular formula C13H14ClFO and a molecular weight of 240.7 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is a potent dissociative anesthetic that has been used extensively in medical and veterinary practice since its discovery in the 1960s .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-fluorophenyl cyclohexyl ketone typically involves the reaction of 4-chloro-3-fluorobenzoyl chloride with cyclohexane in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at a temperature range of 0-25°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity .

化学反応の分析

Types of Reactions

4-Chloro-3-fluorophenyl cyclohexyl ketone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

科学的研究の応用

Pharmaceutical Development

The compound's structural features, including the presence of halogen substituents, enhance its lipophilicity and biological activity. This makes it a promising candidate in the development of new therapeutic agents targeting various biological pathways. While specific biological activity data for 4-chloro-3-fluorophenyl cyclohexyl ketone is limited, compounds with similar structures often exhibit notable pharmacological properties, suggesting potential applications in:

- Antibiotics : Its derivatives may serve as intermediates in the synthesis of new antibiotics.

- Anticancer Agents : The compound may play a role in developing anticancer therapies due to its reactivity and ability to interact with biological targets.

Chemical Research Applications

In chemical research, this compound can undergo various reactions due to its functional groups. Key applications include:

- Nucleophilic Addition Reactions : As a ketone, it can react with nucleophiles such as Grignard reagents and organolithium compounds.

- Electrophilic Aromatic Substitution : The chloro and fluoro substituents influence the electron density of the aromatic system, allowing for selective substitutions.

Interaction Studies

Understanding the interactions of this compound with biological systems is crucial for elucidating its pharmacological effects. Interaction studies typically focus on:

- Transporter Studies : Investigating how the compound interacts with neurotransmitter transporters can provide insights into its potential stimulant properties.

- Biological Activity Assessments : Evaluating its effects on cellular pathways can help identify therapeutic targets.

Case Studies and Research Findings

Research has indicated that compounds similar to this compound often exhibit significant pharmacological effects. For instance, studies on synthetic cathinones have shown that halogenated derivatives can act as substrates at various neurotransmitter transporters, potentially leading to stimulant effects comparable to known psychoactive substances .

Additionally, the synthesis methods for such compounds have been explored extensively, highlighting efficient approaches like one-pot reactions that yield high stereoselectivity and purity . These findings underscore the relevance of this compound in ongoing pharmaceutical research and development.

作用機序

The mechanism of action of 4-Chloro-3-fluorophenyl cyclohexyl ketone involves its interaction with the central nervous system. It acts as an NMDA receptor antagonist, blocking the action of glutamate, a neurotransmitter involved in pain perception and memory. This results in the dissociative anesthetic effects observed with this compound .

類似化合物との比較

Similar Compounds

Ketamine: Another dissociative anesthetic with a similar structure and mechanism of action.

Phencyclidine (PCP): Shares similar pharmacological properties but has a different chemical structure.

Methoxetamine (MXE): A synthetic derivative of ketamine with similar effects.

Uniqueness

4-Chloro-3-fluorophenyl cyclohexyl ketone is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its combination of chlorine and fluorine atoms in the phenyl ring contributes to its potency and effectiveness as an anesthetic .

生物活性

- Molecular Formula: C₁₃H₁₄ClFO

- Molecular Weight: 240.70 g/mol

- Density: 1.205 g/cm³

- Boiling Point: 345.3 °C

- Flash Point: 162.6 °C

The presence of halogen atoms in the structure typically enhances lipophilicity, which may improve membrane permeability and influence biological interactions.

Potential Biological Activities

While direct studies on 4-chloro-3-fluorophenyl cyclohexyl ketone are sparse, the following biological activities are inferred from similar compounds:

- Pharmacological Properties : Compounds with similar structures have shown significant pharmacological effects, including anti-inflammatory and analgesic activities.

- Enzyme Inhibition : Halogenated phenyl groups have been linked to enhanced enzyme inhibition properties. For example, studies on related compounds have demonstrated their ability to inhibit cholinesterases and cyclooxygenases, which are critical targets in neurodegenerative diseases and inflammation .

- Antioxidant Activity : The structural features of halogenated compounds often correlate with antioxidant properties, providing potential protective effects against oxidative stress .

Structure-Activity Relationship (SAR)

The arrangement of halogen substituents plays a crucial role in determining the biological activity of compounds similar to this compound. The following table summarizes some analogs and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Chloro-4-fluorophenyl cyclohexyl ketone | C₁₃H₁₄ClFO | Different halogen positioning affecting reactivity |

| 4-Bromo-3-fluorophenyl cyclohexyl ketone | C₁₃H₁₄BrFO | Bromine substituent may alter biological activity |

| 4-Chloro-2-fluorophenyl cyclohexyl ketone | C₁₃H₁₄ClF | Positioning of fluorine affects electronic properties |

The specific arrangement of the chloro and fluoro groups is believed to enhance the compound's interaction with biological targets, thus influencing its pharmacological profile.

Case Studies and Research Findings

- Inhibition Studies : Research on related compounds has shown that those containing a chloro or fluoro substituent exhibit enhanced inhibitory effects against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, one study reported IC50 values for related compounds ranging from 10.4 μM to 24.3 μM against AChE .

- Molecular Docking Studies : Computational studies suggest that the presence of halogen atoms significantly affects binding affinities to target proteins, enhancing the overall biological activity of these compounds .

- Cytotoxicity Assessments : Some analogs have been evaluated for cytotoxic effects against cancer cell lines, indicating a potential for therapeutic applications in oncology .

特性

IUPAC Name |

(4-chloro-3-fluorophenyl)-cyclohexylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClFO/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLPTZUKTNSLLIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC(=C(C=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642599 | |

| Record name | (4-Chloro-3-fluorophenyl)(cyclohexyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-24-9 | |

| Record name | (4-Chloro-3-fluorophenyl)(cyclohexyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。